Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

Description

Chemical Identity and Properties

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (CAS RN: 94695-50-8) is a fluorinated β-ketoester with the molecular formula C₁₁H₈F₄O₃ and a molecular weight of 264.173 g/mol . It exists as a white to off-white crystalline solid with high purity (≥99.0%) and low moisture content (≤0.5% loss on drying) . The compound’s structure features a tetrafluorobenzoyl group linked to an acetyl moiety via an ester bond, which confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents.

Synthesis

The compound is synthesized through two primary routes:

Condensation of potassium ethyl malonate with 2,3,4,5-tetrafluorobenzoyl chloride, achieving a yield of ~98% .

Reaction of ethyl carbamimidothioate with tetrafluorobenzoyl chloride under [3+3] heterocyclization conditions, forming intermediates that cyclize into thiopyrimidine derivatives (e.g., Scheme 2 in ).

Alternative methods involve triethylamine and magnesium chloride as catalysts in dichloromethane or ethyl acetate solvents, with optimized conditions (0°C to 20°C, 15 hours) yielding high-purity products .

Applications This compound serves as a critical intermediate in synthesizing fluoroquinolone antibiotics, such as levofloxacin and ofloxacin . Its β-ketoester functionality enables participation in multicomponent allylation reactions, forming α-tertiary amines—a challenging transformation in allylation chemistry .

Properties

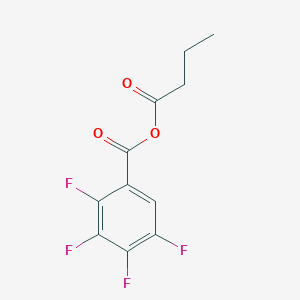

IUPAC Name |

butanoyl 2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-2-3-7(16)18-11(17)5-4-6(12)9(14)10(15)8(5)13/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIGKCZXQLXWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Malonate Preparation : Diethyl malonate is reacted with potassium hydroxide in ethanol to form potassium ethyl malonate.

-

Acylation : The malonate salt is combined with 2,3,4,5-tetrafluorobenzoyl chloride in dichloromethane or ethyl acetate. Triethylamine (Et₃N) and anhydrous MgCl₂ are added to stabilize the enolate and enhance acylation efficiency.

-

Workup and Crystallization : The crude product is hydrolyzed, washed with dilute hydrochloric acid, and crystallized from petroleum ether, yielding 94% pure this compound.

Advantages Over Traditional Methods

-

Ambient Temperature : Reactions proceed at 20–25°C, eliminating the need for cryogenic equipment.

-

Moisture Tolerance : The MgCl₂-Et₃N system mitigates sensitivity to trace water, simplifying industrial implementation.

-

Yield and Purity : Reported yields range from 78% to 95%, with purity exceeding 98.5%.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the three principal methodologies:

The potassium ethyl malonate route emerges as superior due to its operational simplicity, reduced energy requirements, and compatibility with industrial-scale production.

Reaction Optimization and Mechanistic Insights

Role of Magnesium Chloride

MgCl₂ acts as a Lewis acid, coordinating with the malonate enolate to enhance nucleophilicity. This coordination lowers the activation energy for acylation, enabling rapid kinetics at moderate temperatures.

Solvent Effects

Dichloromethane and ethyl acetate are preferred for their ability to dissolve both polar and non-polar reactants. Ethyl acetate, being less toxic, is favored in large-scale applications.

Stoichiometric Considerations

A 1:1.2–1.4 molar ratio of 2,3,4,5-tetrafluorobenzoyl chloride to potassium ethyl malonate ensures complete conversion while minimizing side reactions. Excess malonate (1.5–2.5 equivalents) compensates for enolate stability issues.

Industrial Applications and Scalability

The MgCl₂-catalyzed method has been adopted by pharmaceutical manufacturers for its reproducibility and cost-effectiveness. A case study from the Chinese patent demonstrates a 500 mL batch yielding 19.8 g of product (94% yield), highlighting scalability. Key industrial considerations include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of tetrafluorobenzoic acid derivatives.

Reduction: Formation of tetrafluorobenzyl alcohols.

Substitution: Formation of various substituted tetrafluorobenzoic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Antibacterial Agents

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate serves as a synthetic reagent in the preparation of antibacterial compounds. It is particularly noted for its role as an intermediate in the synthesis of third-generation quinolone antibiotics like levofloxacin. Levofloxacin exhibits broad-spectrum antibacterial activity against various pathogens, making this compound crucial in pharmaceutical research aimed at developing new antibiotics .

2. Antitumor Agents

Research indicates that derivatives of this compound may exhibit potential antitumor properties. The fluorinated structure enhances the biological activity of the resulting compounds, which can be explored for their efficacy against different cancer cell lines .

3. Agrochemical Synthesis

The compound is also utilized in the synthesis of agrochemicals. Its fluorinated nature contributes to the stability and effectiveness of pesticides and herbicides. The incorporation of fluorine into agrochemical structures often leads to improved biological activity and environmental stability .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The anhydride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

β-Ketoester Reactivity

- This compound exhibits enhanced electrophilicity at the α-carbon due to electron-withdrawing fluorine atoms, facilitating nucleophilic attacks in allylation and cyclization reactions. For example, it reacts with allylboronic acid pinacol ester to form α-tertiary amines in water-accelerated organocatalytic processes .

Heterocyclization Efficiency

- This compound forms quinoline derivatives (e.g., ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate) in 42% yield via reaction with phenyl thioformates .

- Comparatively, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate achieves higher yields (51%) in naphthyridine synthesis, attributed to reduced steric bulk from chlorine substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Industrial and Pharmaceutical Relevance

- This compound is prioritized in antibiotic synthesis due to its optimal balance of reactivity and stability. Its use in levofloxacin production improves intermediate yields by 10% when hydroxyl and amido groups are protected with trimethylchlorosilane .

- Non-fluorinated analogues (e.g., ethyl benzoyl acetate) are less favored in fluorinated drug synthesis due to inferior metabolic stability and bioavailability .

Biological Activity

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is a synthetic organic compound with notable biological activities, particularly in the field of antibacterial research. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₉H₈F₄O₄

- Molecular Weight : 264.18 g/mol

- Appearance : White to almost white crystalline solid

- Melting Point : 41 to 48 °C

- Boiling Point : Approximately 100 °C at reduced pressure

The compound's unique fluorinated structure enhances its reactivity and biological activity compared to non-fluorinated analogs. Its synthesis typically involves established organic chemistry protocols, allowing for efficient production.

This compound exhibits significant antibacterial properties by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them vital targets for antibiotic development. The inhibition of these enzymes suggests that this compound could serve as a foundation for developing new antibacterial agents aimed at resistant bacterial strains .

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent:

- Inhibition of Bacterial Growth : this compound has demonstrated effective inhibition against various bacterial strains by targeting DNA replication mechanisms .

- Comparison with Other Compounds : The compound's activity is significantly enhanced compared to non-fluorinated variants. For instance, when compared to ethyl benzoylacetate and other fluorinated derivatives, it shows superior reactivity and antibacterial efficacy due to the presence of four fluorine atoms.

Case Studies

- Study on Antibiotic Development : A study explored the synthesis and biological evaluation of this compound as a potential precursor for new antibiotics. The results indicated a promising antibacterial profile against Gram-positive and Gram-negative bacteria.

- Fluorinated Compounds in Drug Design : Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This compound aligns with these findings by showing improved interaction with biological targets compared to its non-fluorinated counterparts .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl benzoylacetate | C₉H₁₀O₃ | Non-fluorinated variant; less reactive |

| Ethyl trifluorobenzoylacetate | C₉H₇F₃O₃ | Contains three fluorine atoms; different reactivity profile |

| Ethyl 2-fluorobenzoylacetate | C₉H₈F₁O₃ | Only one fluorine; lower antibacterial activity |

| Ethyl 2,3-difluorobenzoylacetate | C₉H₈F₂O₃ | Two fluorines; moderate reactivity |

The table illustrates how the presence of multiple fluorine atoms in this compound significantly enhances its biological activity compared to less fluorinated analogs.

Future Directions in Research

While the current findings are promising, further research is necessary to fully elucidate the pharmacological profile of this compound. Areas for future exploration include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in a living organism.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with bacterial enzymes.

- Broader Biological Applications : Exploring potential anticancer properties given its structural similarities to other bioactive compounds.

Q & A

Q. What are the primary synthesis routes for Ethyl 2,3,4,5-tetrafluorobenzoyl acetate, and how do reaction conditions influence yield?

The compound is synthesized via two main routes:

- Route 1 : Condensation of potassium ethyl malonate with 2,3,4,5-tetrafluorobenzoyl chloride, achieving a 98% yield under reflux conditions in toluene. This method benefits from the high nucleophilicity of the malonate salt .

- Route 2 : Direct reaction of ethyl malonate with tetrafluorobenzoyl chloride, yielding 86%. The lower yield is attributed to competing side reactions (e.g., hydrolysis of the acyl chloride) . Key factors affecting yield include solvent choice (polar aprotic vs. non-polar), temperature control, and stoichiometric ratios.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H/13C NMR : To confirm the acetyl and benzoyl groups. The fluorine substituents induce distinct deshielding patterns in the aromatic region .

- HPLC : For purity analysis (≥99.0% by area normalization) using reverse-phase columns and UV detection at 254 nm .

- Melting Point : Reported as 41–44°C (crystalline solid) or 47–49°C (liquid state), requiring verification via differential scanning calorimetry (DSC) to resolve discrepancies .

Q. What safety precautions are necessary during handling and storage?

- Storage : Keep in a dark, airtight container at room temperature to prevent hydrolysis or photodegradation .

- Safety Gear : Use nitrile gloves and goggles due to its irritant properties (Xi hazard classification). Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-products during synthesis?

- Solvent Selection : Toluene minimizes acyl chloride hydrolysis compared to polar solvents. Anhydrous conditions are critical .

- Catalysis : Pyridine can neutralize HCl by-products, improving reaction efficiency .

- Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials and oligomeric by-products .

Q. What role does this compound play in synthesizing quinolone antibiotics, and how do structural modifications alter bioactivity?

this compound is a key intermediate for fluoroquinolones like marbofloxacin and pazufloxacin . Modifications include:

- Fluorine Positioning : The tetrafluorobenzoyl group enhances lipophilicity and DNA gyrase binding.

- Ester Hydrolysis : Conversion to the carboxylic acid improves bacterial membrane penetration . Structure-activity relationship (SAR) studies focus on optimizing fluorine placement and side-chain length .

Q. How do solvent polarity and reaction medium affect its reactivity in nucleophilic acyl substitution?

- Polar Aprotic Solvents (e.g., acetonitrile) : Accelerate reactions by stabilizing transition states but may promote hydrolysis if traces of water are present .

- Non-Polar Solvents (e.g., toluene) : Reduce side reactions but require higher temperatures for activation . Solubility data (DMSO, methanol) guide solvent selection for large-scale reactions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Conflicting reports (e.g., melting point as 41–44°C vs. 47–49°C) arise from polymorphic forms or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.